
4-((Methylamino)methyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Methylamino)methyl)benzaldehyde is an organic compound with the molecular formula C8H9NO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methylamino group at the para position. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-((Methylamino)methyl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzaldehyde with methylamine, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods. For instance, the Diels-Alder reaction between acrolein and isoprene, followed by dehydrogenation, can be used to produce this compound. This method is advantageous due to its high yield and the use of readily available raw materials .
Chemical Reactions Analysis
Types of Reactions
4-((Methylamino)methyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: 4-((Methylamino)methyl)benzoic acid.
Reduction: 4-((Methylamino)methyl)benzyl alcohol.
Substitution: Depending on the nucleophile, various substituted benzaldehyde derivatives.
Scientific Research Applications
4-((Methylamino)methyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((Methylamino)methyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with primary amines, which are important intermediates in many biochemical reactions. The methylamino group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzaldehyde: Similar structure but lacks the methylamino group.
Benzaldehyde: The parent compound without any substituents on the benzene ring.
4-Dimethylaminobenzaldehyde: Contains a dimethylamino group instead of a methylamino group
Uniqueness
4-((Methylamino)methyl)benzaldehyde is unique due to the presence of both an aldehyde and a methylamino group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in organic synthesis .
Biological Activity
4-((Methylamino)methyl)benzaldehyde, also known as 4-methylaminobenzaldehyde, is an organic compound with significant potential in biological research and applications. This compound is characterized by its aldehyde functional group and a methylamino substituent, which influences its reactivity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C9H11N
- Molecular Weight : 149.19 g/mol
- CAS Number : 28164-48-9
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. It may act as an inhibitor or activator of specific enzymes or receptors, influencing cellular pathways that are critical in disease processes such as cancer and microbial infections.
- Antimicrobial Activity : Studies have shown that benzaldehyde derivatives exhibit antimicrobial properties. The presence of the methylamino group enhances the compound's ability to penetrate microbial membranes, leading to increased efficacy against various pathogens.
- Anticancer Properties : Research indicates that this compound and its derivatives can induce apoptosis in cancer cells. For instance, a study demonstrated that compounds similar to this structure could significantly suppress tumor growth in murine models, indicating potential for therapeutic use in oncology .
- Inhibition of Aldehyde Dehydrogenases (ALDHs) : ALDHs are crucial enzymes involved in detoxification and metabolism. Compounds like this compound have been identified as potential inhibitors of certain ALDH isoforms, which are overexpressed in various cancers. This inhibition can lead to increased cytotoxicity in cancer cells, making it a candidate for further investigation in cancer therapy .
Case Studies
Several studies have highlighted the biological effects of this compound:
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.
- Methodology : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
- Findings : The compound exhibited significant cytotoxicity with IC50 values ranging from 50 to 100 μM across different cell lines, indicating its potential as an anticancer agent .
-
Antimicrobial Activity Evaluation :
- Objective : To determine the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Methodology : Disc diffusion method was employed to assess the inhibition zones around discs impregnated with the compound.
- Findings : The results demonstrated notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent.
Comparative Analysis of Biological Activity
Compound Name | Anticancer IC50 (μM) | Antimicrobial Efficacy | Mechanism of Action |
---|---|---|---|
This compound | 50–100 | Significant | ALDH inhibition, apoptosis induction |
3-Bromo-4-(methylamino)benzaldehyde | 25–75 | Moderate | Enzyme interaction |
4-Diethylaminobenzaldehyde | >200 | Low | Broad ALDH inhibition |
Properties
Molecular Formula |
C9H11NO |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
4-(methylaminomethyl)benzaldehyde |
InChI |
InChI=1S/C9H11NO/c1-10-6-8-2-4-9(7-11)5-3-8/h2-5,7,10H,6H2,1H3 |
InChI Key |
OHSFUUGCZTVVKE-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.